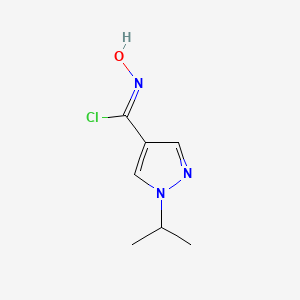![molecular formula C14H8F2O3 B1411870 4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde CAS No. 1645948-40-8](/img/structure/B1411870.png)
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde
Descripción general
Descripción
4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde is a useful research compound. Its molecular formula is C14H8F2O3 and its molecular weight is 262.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Optical Studies
The synthesis and optical studies of various benzaldehyde derivatives have been explored. For instance, the synthesis of metal complexes with benzaldehyde derivatives demonstrated their optical properties and potential applications in materials science. One study involved synthesizing metal complexes of 3,4-dimethoxy benzaldehyde and analyzing their optical absorption spectra, suggesting applications in fields like photonics or materials science (Mekkey et al., 2020).
Antioxidant and Physicochemical Properties
Benzaldehyde derivatives have been evaluated for their antioxidant activities and physicochemical properties. This includes the synthesis of new derivatives and assessment of their in vitro antioxidant activities, which can be crucial for the development of new therapeutic agents or materials with enhanced stability and functionality (Yüksek et al., 2015).
Synthesis of Novel Derivatives
The synthesis of novel benzaldehyde derivatives, like the 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, represents a significant area of research. This synthesis process, focusing on more stable derivatives of benzaldehyde, could have implications in medicinal chemistry research (Catalani et al., 2010).
Bioactivity Studies
Benzaldehyde derivatives have also been studied for their bioactivity, particularly in the context of cancer research. Synthesis of new benzaldehyde-based compounds and their testing for cytotoxicity and tumor specificity provides valuable insights into the development of new anticancer drugs (Gul et al., 2016).
Photophysical Properties
The study of the photophysical properties of benzaldehyde derivatives is another significant application. Research has been conducted to determine the intramolecular charge transfer properties of these compounds, which is vital in the development of advanced materials for electronic and photonic applications (Altinolcek et al., 2021).
Propiedades
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O3/c15-14(16)18-12-6-5-11(7-13(12)19-14)10-3-1-9(8-17)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDSRQRIFLRRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)



![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)
![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
